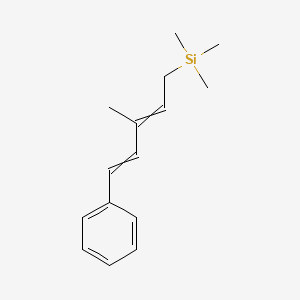
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is an organosilicon compound with a unique structure that includes a silicon atom bonded to a trimethylsilyl group and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. One common method is the hydrosilylation of 3-methyl-5-phenylpenta-2,4-diene with trimethylchlorosilane using a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then purified using distillation or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the diene system into a more saturated hydrocarbon.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Saturated hydrocarbons.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable silicon-carbon bonds.
Industry: Utilized in the production of silicone-based materials and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The conjugated diene system allows for participation in cycloaddition reactions, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)silane
- Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
Uniqueness
Trimethyl(3-methyl-5-phenylpenta-2,4-dien-1-YL)silane is unique due to its specific substitution pattern on the diene system, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both academic and industrial research.
Propriétés
Numéro CAS |
923014-11-3 |
|---|---|
Formule moléculaire |
C15H22Si |
Poids moléculaire |
230.42 g/mol |
Nom IUPAC |
trimethyl-(3-methyl-5-phenylpenta-2,4-dienyl)silane |
InChI |
InChI=1S/C15H22Si/c1-14(12-13-16(2,3)4)10-11-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3 |
Clé InChI |
ARYYWXOYXZCSBK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Si](C)(C)C)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
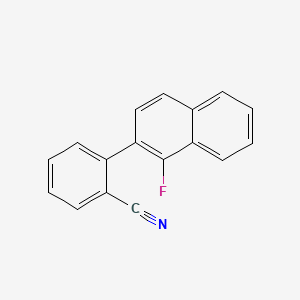
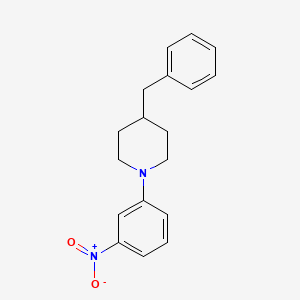

![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
![3-{[Bis(4-fluorophenyl)methoxy]methyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14196592.png)
silane](/img/structure/B14196595.png)
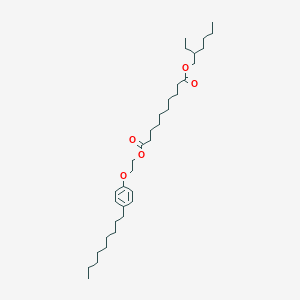
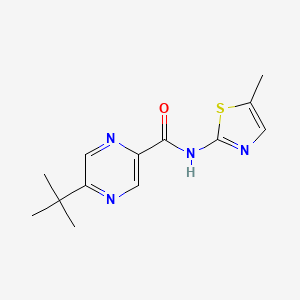

![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

